
Phenmedipham-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenmedipham-d3 is a deuterated compound of Phenmedipham, a widely used herbicide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic and pharmacokinetic profiling. Phenmedipham itself is commonly used in the cultivation of crops such as sugar beets and strawberries to control broadleaf weeds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenmedipham-d3 involves the incorporation of deuterium atoms into the Phenmedipham molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Phenmedipham-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully reduced carbamate derivatives .
Applications De Recherche Scientifique
Phenmedipham-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving metabolic and pharmacokinetic profiling due to its deuterium labeling.
Biology: Employed in studies investigating the metabolic pathways and biological effects of herbicides.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of herbicides.
Industry: Applied in the development of new herbicides and the optimization of existing formulations.
Mécanisme D'action
Phenmedipham-d3 exerts its effects by inhibiting the photosynthetic electron transport chain in plants. This inhibition disrupts the production of adenosine triphosphate, leading to the death of the targeted weeds. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenmedipham: The non-deuterated form of Phenmedipham-d3, widely used as a herbicide.
Desmedipham: Another herbicide with a similar structure and mode of action.
Ethofumesate: A herbicide with a different chemical structure but similar application in weed control.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its utility in scientific research. The deuterium atoms provide a distinct isotopic signature, allowing for more accurate tracking and analysis in metabolic and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
303.33 g/mol |
Nom IUPAC |
[3-(trideuteriomethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)/i2D3 |
Clé InChI |
IDOWTHOLJBTAFI-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
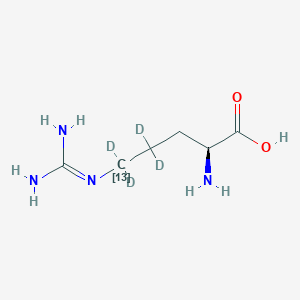

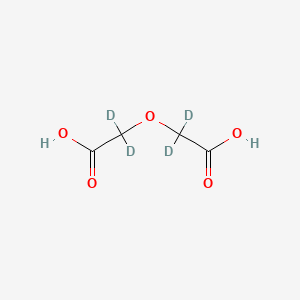

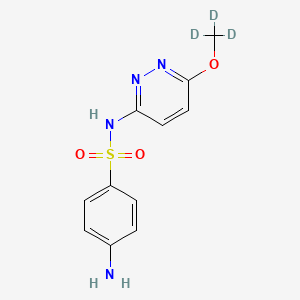



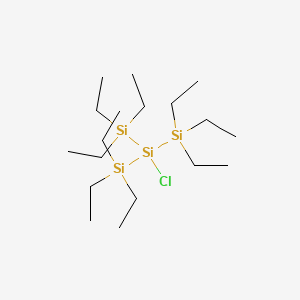
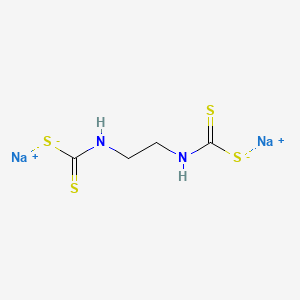
![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)

